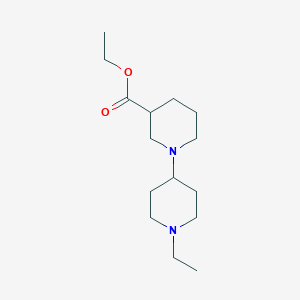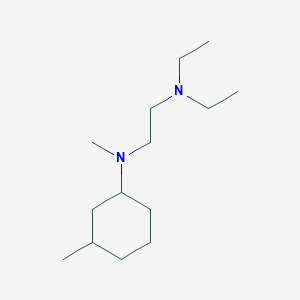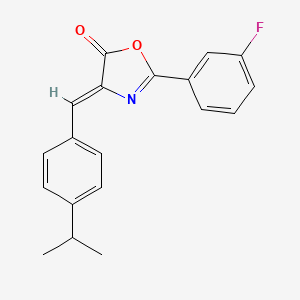
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one, also known as FIBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxazoles and has been found to possess potent biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2). 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the role of certain enzymes and pathways in various biological processes. However, the limited availability of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its relatively complex synthesis method can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions that can be explored with 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the structure-activity relationship of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and develop more potent and selective analogs. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one and its potential therapeutic applications.
In conclusion, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has shown promising biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 3-fluorobenzaldehyde with 4-isopropylbenzylamine in the presence of acetic acid. The resulting Schiff base is then cyclized with ethyl chloroformate and triethylamine to form 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one. The overall yield of the synthesis is around 60%.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 2-(3-fluorophenyl)-4-(4-isopropylbenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c1-12(2)14-8-6-13(7-9-14)10-17-19(22)23-18(21-17)15-4-3-5-16(20)11-15/h3-12H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFLDYGJWLUED-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4978977.png)
![2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4978982.png)

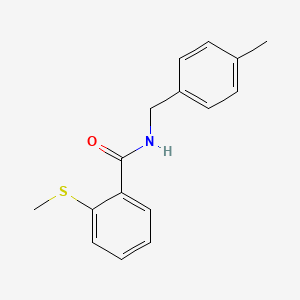
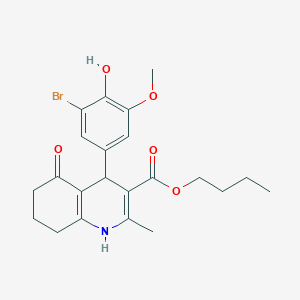
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4979018.png)
![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B4979034.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)

